molecular formula C13H12ClNO4 B179062 ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate CAS No. 147963-30-2

ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate

Cat. No.: B179062
CAS No.: 147963-30-2
M. Wt: 281.69 g/mol
InChI Key: IVDPVMAMQUEQNP-UHFFFAOYSA-N
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Description

Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is a chemical compound with the molecular formula C13H12ClNO4 and a molecular weight of 281.7 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate typically involves the reaction of 4-(chloromethyl)-2-oxochromene with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions include derivatives where the chloromethyl group is replaced by various nucleophiles .

Scientific Research Applications

Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[4-(bromomethyl)-2-oxochromen-7-yl]carbamate
  • Ethyl N-[4-(iodomethyl)-2-oxochromen-7-yl]carbamate
  • Ethyl N-[4-(methyl)-2-oxochromen-7-yl]carbamate

Uniqueness

Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is unique due to its specific chloromethyl group, which allows for diverse substitution reactions and the formation of various derivatives. This makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDPVMAMQUEQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-hydroxyphenylurethane (1.81 g, 0.01 mmole), ethyl 4-chloroacetoacetate (1.81 mL, 0.011 mole) and 70% H2SO4 (50 mL) is stirred for 4 hours at room temperature. The clear solution is poured into 400 mL of ice-water, with constant stirring, to yield a yellowish precipitate. The solid is filtered, washed with water and dried. The product is recrystallized from methanol to give colorless needles (86%).
Name
ethyl 3-hydroxyphenylurethane
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
86%

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